

Anhydro Abiraterone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Anhydro abiraterone

Cat. No.: B193194

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Anhydro abiraterone, identified by the CAS number 154229-20-6, is a key impurity associated with the synthesis of Abiraterone Acetate, a crucial drug in the treatment of prostate cancer.^[1]^[2]^[3] This technical guide provides an in-depth overview of **anhydro abiraterone**, including its chemical properties, formation, and analytical methodologies for its detection and characterization, aimed at researchers, scientists, and drug development professionals.

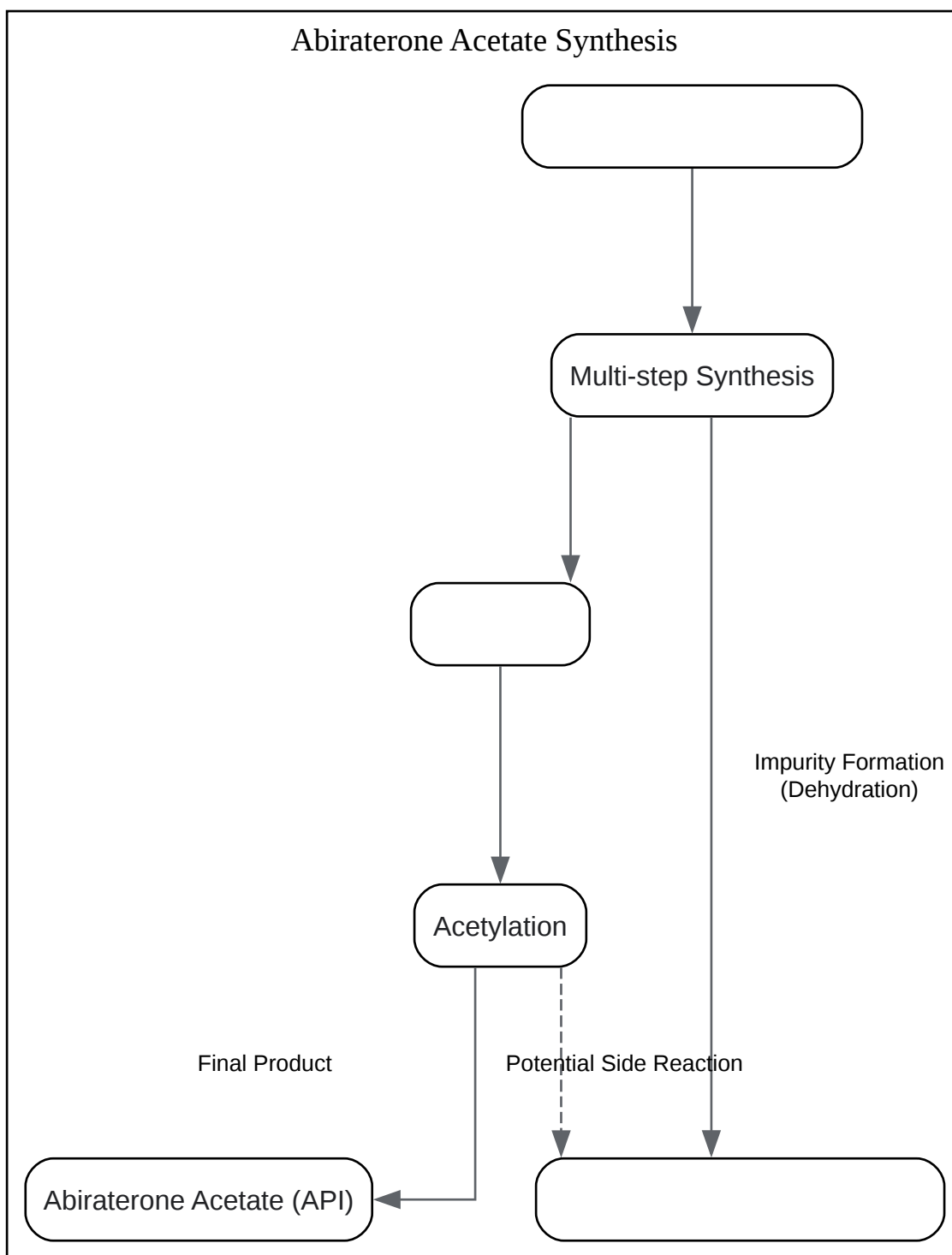
Core Chemical and Physical Data

A clear understanding of the fundamental properties of **anhydro abiraterone** is essential for its study and control as a pharmaceutical impurity. The key quantitative data for this compound are summarized below.

Property	Value	References
CAS Number	154229-20-6	[1] [2]
Molecular Formula	C ₂₄ H ₂₉ N	
Molecular Weight	331.49 g/mol or 331.5 g/mol	
IUPAC Name	3- ((8R,9S,10R,13S,14S)-10,13- Dimethyl- 2,7,8,9,10,11,12,13,14,15- decahydro-1H- cyclopenta[a]phenanthren-17- yl)pyridine	
Synonyms	17-(Pyridin-3-yl)androsta- 3,5,16-triene	

Formation and Synthesis Context

Anhydro abiraterone is primarily formed as an impurity during the synthesis of abiraterone acetate. The synthesis of abiraterone acetate typically starts from dehydroepiandrosterone and involves several chemical transformations. The formation of the anhydro impurity can occur under certain reaction conditions, particularly during steps involving dehydration or elimination reactions.



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Synthesis Pathway Context of **Anhydro Abiraterone**

Forced Degradation Studies

Forced degradation studies of abiraterone acetate are critical for understanding the potential formation of impurities like **anhydro abiraterone** under various stress conditions. These studies help in developing stability-indicating analytical methods.

Stress Condition	Reagents and Conditions	Degradation of Abiraterone Acetate	Reference
Acidic Hydrolysis	0.1 N HCl, reflux at 80°C for 30 minutes	Significant degradation (e.g., 62.72% or 65.25%)	
Alkaline Hydrolysis	0.1 N NaOH, heating at 50°C or 80°C for 30 minutes	Significant degradation (e.g., 16.99% or 14.78%)	
Oxidative Degradation	3% or 30% H ₂ O ₂ , at 40°C for 30 minutes	Minimal degradation	
Thermal Degradation	Solid state at 80°C for 7 days or solution at 105°C for 30 minutes	Minimal degradation	
Photolytic Degradation	Exposure to UV light for 7 days	Minimal degradation	

Experimental Protocols: Analytical Characterization

The detection and quantification of **anhydro abiraterone** as an impurity in abiraterone acetate are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability-Indicating RP-HPLC Method

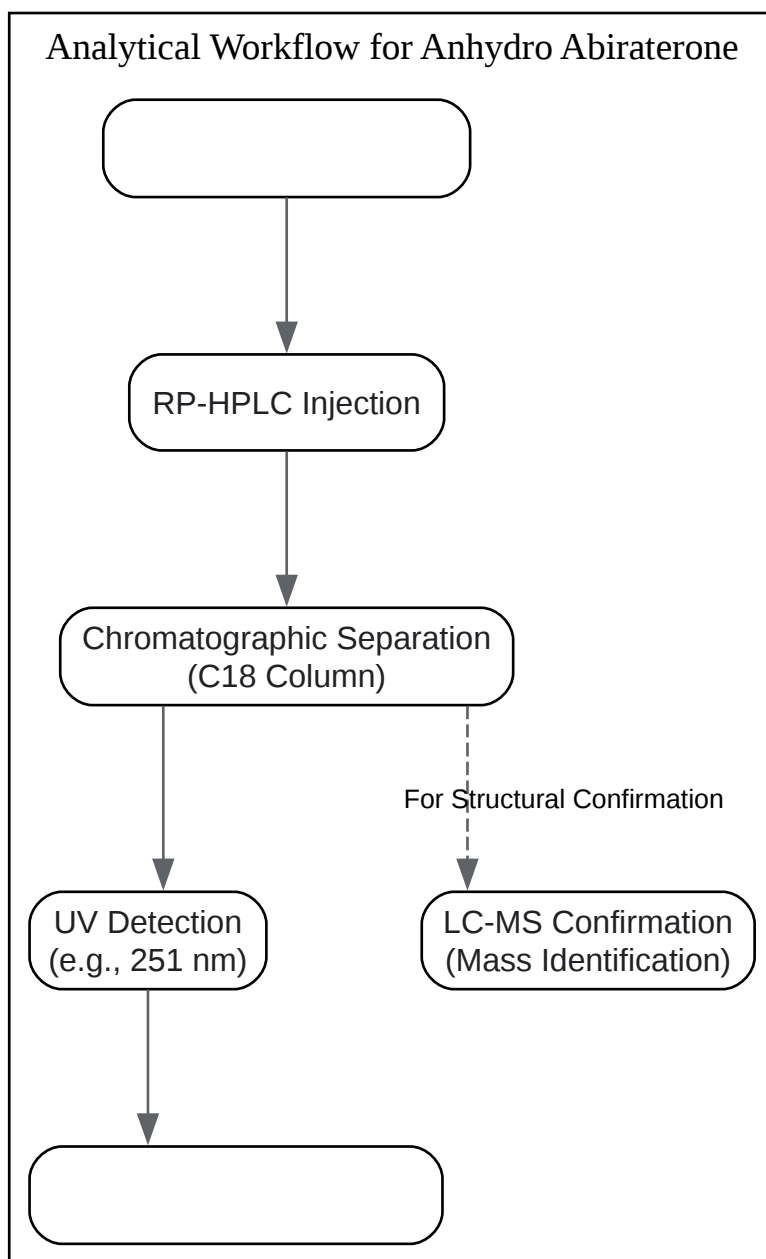
A robust stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential for separating **anhydro abiraterone** from the active pharmaceutical ingredient (API) and other related substances.

Chromatographic Conditions (Example):

Parameter	Condition
Column	Capcell PAK C18 MG-III (100×4.6 mm, 3 µm)
Mobile Phase	0.1% acetic acid and acetonitrile
Flow Rate	1.2 ml/min
Detection Wavelength	251 nm
Reference	

Sample Preparation:

- **Standard Solution:** Prepare a stock solution of the **anhydro abiraterone** reference standard in a suitable diluent (e.g., a mixture of the mobile phase components).
- **Sample Solution:** Accurately weigh and dissolve the abiraterone acetate drug substance or product in the diluent to a known concentration.
- **Spiked Solution:** To confirm the specificity of the method, a solution of abiraterone acetate can be spiked with a known amount of the **anhydro abiraterone** reference standard.



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Analytical Workflow for **Anhydro Abiraterone**

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the distinct biological activity or interaction of **anhydro abiraterone** with specific signaling pathways. Its primary relevance is as a process-related impurity and degradation product of

abiraterone acetate. The biological activity of the parent drug, abiraterone, is well-established as an inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. The presence of impurities such as **anhydro abiraterone** is monitored and controlled to ensure the safety and efficacy of the final drug product.

Conclusion

Anhydro abiraterone is a critical quality attribute to monitor during the manufacturing and stability testing of abiraterone acetate. A thorough understanding of its formation, coupled with robust and validated analytical methods, is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This technical guide provides a foundational understanding for researchers and professionals working with abiraterone acetate and its related impurities.

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